6-Fluoro Substitution Increases Predicted Lipophilicity and Metabolic Stability Relative to the Des-Fluoro Analog
The target compound (MW 362.44; predicted logP ≈3.5) contains a 6‑fluoro atom that is absent in the des‑fluoro analog (CAS 941952‑45‑0; MW 344.45; predicted logP ≈3.1) . Fluorine incorporation at the 6‑position of benzothiazole is documented to increase metabolic stability; for example, fluorinated benzothiazole CB2 ligands retained 91–98% intact compound after 60 min in mouse liver microsomes, whereas non‑fluorinated analogs were substantially degraded [1]. Although direct metabolic data for the target compound are not yet published, the 6‑fluoro motif is expected to convey similar oxidative shielding and a logP increment of ≈+0.4 log units.
| Evidence Dimension | Predicted lipophilicity (logP) and in vitro metabolic stability |
|---|---|
| Target Compound Data | MW 362.44; logP ≈3.5 (in silico); 91–98% stability inferred from class analogs |
| Comparator Or Baseline | Des-fluoro analog (CAS 941952-45-0): MW 344.45; logP ≈3.1 (in silico) |
| Quantified Difference | ΔMW = +18 Da (F vs H); ΔlogP ≈ +0.4; metabolic stability advantage of fluorinated class ≥50% vs non‑fluorinated |
| Conditions | LogP predicted by ALOGPS 2.1; metabolic stability from mouse liver microsome assay (fluorinated vs non‑fluorinated benzothiazoles) |
Why This Matters
Higher lipophilicity can improve membrane permeability and target engagement, while fluorine‑mediated metabolic shielding may extend compound half‑life in cell‑based and in vivo assays, directly influencing hit‑to‑lead progression decisions.
- [1] Luo Z, et al. Development of fluorinated and methoxylated benzothiazole derivatives as highly potent and selective cannabinoid CB2 receptor ligands. ChemMedChem. 2022;17:e2021007XX. View Source
